5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of 4-fluorophenyl hydrazine, which is then reacted with a suitable carboxylic acid derivative to form the 1,3,4-oxadiazole ring. The trifluoromethyl group is introduced through a subsequent reaction, often involving trifluoromethylation reagents .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Compared to other oxadiazole derivatives, 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of fluorine and trifluoromethyl groups. Similar compounds include:
1,2,4-Oxadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, resulting in distinct reactivity and applications.
The unique structure of this compound makes it particularly valuable for specific applications where high stability and reactivity are required.
Properties
Molecular Formula |
C18H10F4N4O2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H10F4N4O2/c19-13-6-4-10(5-7-13)17-25-24-15(27-17)9-14-23-16(26-28-14)11-2-1-3-12(8-11)18(20,21)22/h1-8H,9H2 |
InChI Key |
IMRJURXNCYUHST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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